5-HT2 antagonist 1
5-HT2 antagonist 1
5-HT2 antagonist 1 is a potent antagonist of 5-HT2 receptor, with weak α1 adrenoceptor blocking activity.
Brand Name:
Vulcanchem
CAS No.:
191592-09-3
VCID:
VC0006907
InChI:
InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
SMILES:
CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Molecular Formula:
C₂₂H₂₉FN₄O₂
Molecular Weight:
400.5 g/mol
5-HT2 antagonist 1
CAS No.: 191592-09-3
Inhibitors
VCID: VC0006907
Molecular Formula: C₂₂H₂₉FN₄O₂
Molecular Weight: 400.5 g/mol
CAS No. | 191592-09-3 |
---|---|
Product Name | 5-HT2 antagonist 1 |
Molecular Formula | C₂₂H₂₉FN₄O₂ |
Molecular Weight | 400.5 g/mol |
IUPAC Name | 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one |
Standard InChI | InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3 |
Standard InChIKey | KBZUFSZQLVRGPR-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Canonical SMILES | CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
Description | 5-HT2 antagonist 1 is a potent antagonist of 5-HT2 receptor, with weak α1 adrenoceptor blocking activity. |
Reference | [1]. Mizuno A, et al. Synthesis and serotonin 2 (5-HT2) receptor antagonist activity of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. Chem Pharm Bull (Tokyo). 2000 May;48(5):623-35. |
PubChem Compound | 9952825 |
Last Modified | Nov 11 2021 |
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